![molecular formula C11H11N3OS B2482397 [4-Amino-2-(methylamino)-1,3-thiazol-5-yl](phenyl)methanone CAS No. 107401-74-1](/img/structure/B2482397.png)
[4-Amino-2-(methylamino)-1,3-thiazol-5-yl](phenyl)methanone
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Overview
Description
“4-Amino-2-(methylamino)-1,3-thiazol-5-ylmethanone” is an organic compound with the linear formula C12 H13 N3 O S . It has a molecular weight of 247.32 . This compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13N3OS/c1-7-3-5-8(6-4-7)9(16)10-11(13)15-12(14-2)17-10/h3-6H,13H2,1-2H3,(H,14,15) . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 247.32 .Scientific Research Applications
Drug Development
Thiazole, a key component of this compound, has been an important heterocycle in the world of chemistry for many decades . It has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . This makes it a valuable component in the development of various drugs .
Antimalarial Activity
Novel thiazolyl-hydrazonothiazole amines, which could potentially include our compound of interest, have been synthesized and tested for their antimalarial activity .
Antioxidant Activity
Thiazole derivatives, such as aminothiazole derivatives, have demonstrated antioxidant activity . This suggests potential antioxidant applications for our compound of interest.
Analgesic and Anti-inflammatory Activity
Thiazole compounds have been found to have analgesic and anti-inflammatory properties . This suggests that our compound of interest could potentially be used in the treatment of pain and inflammation.
Antimicrobial and Antifungal Activity
Thiazole compounds have also been found to have antimicrobial and antifungal properties . This suggests potential applications for our compound of interest in the treatment of microbial and fungal infections.
Antiviral Activity
Thiazole compounds have been found to have antiviral properties . This suggests potential applications for our compound of interest in the treatment of viral infections.
Neuroprotective Activity
Thiazole compounds have been found to have neuroprotective properties . This suggests potential applications for our compound of interest in the protection of neurons.
Antitumor or Cytotoxic Activity
Thiazole compounds have been found to have antitumor or cytotoxic properties . This suggests potential applications for our compound of interest in the treatment of cancer.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, often leading to changes in the target’s function .
Biochemical Pathways
Thiazole derivatives, in general, have been found to influence a variety of biochemical pathways, often leading to downstream effects such as antimicrobial, antifungal, antiviral, and antitumor activities .
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
[4-amino-2-(methylamino)-1,3-thiazol-5-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-13-11-14-10(12)9(16-11)8(15)7-5-3-2-4-6-7/h2-6H,12H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWPGESDJHLLBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(S1)C(=O)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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